An In-depth Technical Guide to Soya Amine: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to Soya Amine: Chemical Structure, Properties, and Applications
This technical guide provides a comprehensive overview of soya amine, a versatile oleochemical derived from soybean oil. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and diverse applications. This document adheres to stringent data presentation and visualization requirements to facilitate understanding and further research.
Chemical Structure and Composition
Soya amine is not a single chemical entity but rather a mixture of primary, secondary, and tertiary fatty amines derived from the fatty acids present in soybean oil. The composition of soya amine is therefore directly related to the fatty acid profile of its source. Soybean oil is rich in C16 and C18 fatty acids, with a significant proportion of unsaturated chains.
The general structure of a primary soya amine is R-NH₂, where 'R' represents a fatty alkyl chain derived from soybean oil. Consequently, soya amine is a mixture of amines with varying alkyl chain lengths and degrees of unsaturation.
Table 1: Typical Fatty Acid Composition of Soybean Oil
| Fatty Acid | Chain Length:Double Bonds | Approximate Percentage (%) |
| Palmitic Acid | C16:0 | 9 - 12 |
| Stearic Acid | C18:0 | 2 - 5 |
| Oleic Acid | C18:1 | 20 - 30 |
| Linoleic Acid | C18:2 | 50 - 60 |
| Alpha-Linolenic Acid | C18:3 | 5 - 10 |
Soya amine can also be modified, most commonly through ethoxylation, to produce soya amine ethoxylates. In this process, ethylene (B1197577) oxide is added to the primary amine to create a polyoxyethylene chain attached to the nitrogen atom. A common example is POE (5) soya amine, where the number in parentheses indicates the average number of ethylene oxide units.[1] The general structure of an ethoxylated soya amine is:
R-N-[(CH₂CH₂O)ₓH][(CH₂CH₂O)ᵧH] where x + y is the total number of moles of ethylene oxide added.
Physicochemical Properties
The physical and chemical properties of soya amine can vary depending on its composition (the relative amounts of primary, secondary, and tertiary amines) and the degree of ethoxylation. Generally, soya amines are alkaline substances.[2] They are insoluble in water but soluble in many organic solvents.[2][3]
Table 2: Physicochemical Properties of Soya Amine and its Derivatives
| Property | Soya Amine (CAS: 61790-18-9) | POE (5) Soya Amine (CAS: 61791-24-0) |
| Appearance | Pale yellow to amber viscous liquid[3] | Colorless to light yellow liquid, may be solid[2] |
| Odor | Mild amine odor[3] | Fish-like or ammonia-like |
| Solubility in Water | Insoluble[4] | Insoluble[2] |
| Solubility in Organic Solvents | Soluble in alcohols, hydrocarbons[3] | Soluble in alcohols, ethers, esters[2] |
| Molecular Weight | Variable | Approximately 490 g/mol |
| Boiling Point | Data unavailable[4] | Data unavailable[5] |
| Density | Less dense than water[4] | Data unavailable[5] |
| pH (1% solution) | Not available | ~9.0 |
| Flash Point | Not available | >94°C[6] |
Industrial Applications
Soya amine and its derivatives have a wide range of industrial applications, primarily due to their surface-active properties.
Table 3: Industrial Applications of Soya Amine
| Application | Function |
| Surfactants | Used as detergents, emulsifiers, and wetting agents in various formulations.[2] |
| Corrosion Inhibitors | Forms a protective film on metal surfaces to prevent corrosion.[3] |
| Lubricant Additives | Improves the performance of lubricating oils.[2] |
| Antistatic Agents | Reduces static electricity buildup in plastics and textiles.[2] |
| Chemical Intermediates | Serves as a precursor for the synthesis of other chemicals, including quaternary ammonium (B1175870) compounds.[7] |
| Water Treatment | Used as a flotation agent, antifoaming additive, and sludge dispersant.[3] |
| Agricultural Formulations | Acts as an emulsifier and adjuvant in pesticide and herbicide formulations.[5] |
Experimental Protocols
Determination of Amine Value (ASTM D2074)
The amine value of soya amine, which is a measure of its basicity, can be determined using the ASTM D2074 standard test method. This method provides procedures for determining total, primary, secondary, and tertiary amine values.
Principle: The method involves the titration of the amine sample with a standardized solution of hydrochloric acid in the presence of an indicator. The different types of amines are determined by a series of titrations with and without chemical modification of the primary and secondary amines.
Methodology:
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Total Amine Value:
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Dissolve a known weight of the soya amine sample in a suitable solvent (e.g., isopropanol).
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Add a bromophenol blue indicator.
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Titrate with a standardized solution of hydrochloric acid to the endpoint (color change from blue to yellow).
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The total amine value is calculated based on the volume of HCl consumed.
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-
Primary Amine Value:
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Dissolve a known weight of the sample in a solvent.
-
React the primary amines with salicylaldehyde (B1680747) to form a non-basic imine.
-
Titrate the remaining secondary and tertiary amines with standardized HCl as described above.
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The primary amine value is calculated by subtracting the amine value of the salicylaldehyde-treated sample from the total amine value.
-
-
Secondary and Tertiary Amine Value:
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Dissolve a known weight of the sample in a solvent.
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React the primary and secondary amines with phenyl isothiocyanate to form non-basic thioureas.
-
Titrate the remaining tertiary amine with standardized HCl.
-
The tertiary amine value is determined directly from this titration.
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The secondary amine value is calculated by subtracting the primary and tertiary amine values from the total amine value.
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Analysis of Fatty Amine Composition by Gas Chromatography (GC)
Gas chromatography is a powerful technique for determining the distribution of fatty alkyl chains in a soya amine sample.
Principle: The soya amine sample is first derivatized to make the amines more volatile and less polar, which improves their separation on the GC column. The derivatized amines are then separated based on their boiling points and interactions with the stationary phase of the column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.
Methodology:
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Derivatization:
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A common derivatization method for primary and secondary amines is acetylation or trifluoroacetylation.
-
React the soya amine sample with an acetylating agent (e.g., acetic anhydride) or a trifluoroacetylating agent (e.g., trifluoroacetic anhydride) to convert the amine groups to amides.
-
-
Gas Chromatography Conditions (General):
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Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used (e.g., DB-5ms, HP-INNOWax).
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Injector Temperature: 250-300°C.
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Oven Temperature Program: A temperature ramp is used to elute the different fatty amine derivatives, for example, starting at 150°C and ramping up to 300°C.
-
Carrier Gas: Helium or hydrogen.
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Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Data Analysis:
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The retention times of the peaks are used to identify the different fatty amine derivatives by comparing them to known standards.
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The peak areas are used to quantify the relative amounts of each fatty amine in the sample.
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Synthesis and Production Workflows
General Synthesis of Primary Fatty Amines (Nitrile Process)
Primary fatty amines are commercially produced from fatty acids via the nitrile process.
Caption: General workflow for the synthesis of primary soya amine.
Ethoxylation of Soya Amine
Soya amine ethoxylates are produced by reacting primary soya amine with ethylene oxide.
References
- 1. POE (5) soya amine (61791-24-0) for sale [vulcanchem.com]
- 2. Amines,soyaalkyl,ethoxylated [chembk.com]
- 3. rockchemicalsinc.com [rockchemicalsinc.com]
- 4. ETHOXYLATED SOYA ALKYLAMINES (AMINES, <OR> POLYAMINES, LIQUID, CORROSIVE, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Cas 61791-24-0,POE (5) SOYA AMINE | lookchem [lookchem.com]
- 6. chemical.kao.com [chemical.kao.com]
- 7. Amines, soya alkyl - PubChem [pubchem.ncbi.nlm.nih.gov]
